Clioxanide

Descripción general

Descripción

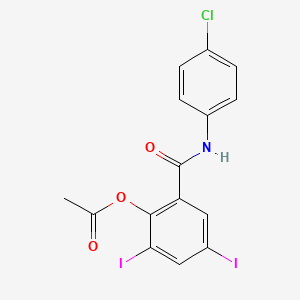

Clioxanide es un compuesto químico conocido por sus propiedades antihelmínticas, particularmente contra las duelas hepáticas (Fasciola hepatica). Su estructura química se define como 2-(Acetiloxi)-N-(4-clorofenil)-3,5-diiodobenzamida, con una fórmula molecular de C15H10ClI2NO3 y un peso molecular de 541.51 g/mol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Clioxanide se puede sintetizar a partir de 4-cloro-3,5-diiodosalicilanilida. El proceso implica la acetilación del grupo hidroxilo en presencia de anhídrido acético y un catalizador como la piridina .

Métodos de producción industrial: La producción industrial de this compound generalmente sigue la misma ruta sintética pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El proceso implica un control cuidadoso de la temperatura, el tiempo de reacción y el uso de reactivos de alta pureza para minimizar las impurezas .

Análisis De Reacciones Químicas

Tipos de reacciones: Clioxanide experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar varios productos de oxidación.

Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los grupos funcionales dentro de la molécula.

Sustitución: Los átomos de halógeno en this compound se pueden sustituir por otros grupos en condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Los reactivos como el yoduro de sodio en acetona se pueden usar para reacciones de intercambio de halógenos.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir varios derivados oxidados, mientras que las reacciones de sustitución pueden producir compuestos con intercambio de halógenos .

Aplicaciones Científicas De Investigación

Dosage and Administration Routes

The efficiency of clioxanide varies based on dosage and the route of administration. A study demonstrated that this compound administered at 20 mg/kg was 96% effective against 12-week-old liver flukes when given orally or intra-ruminally, while it showed an 82% efficacy when administered intra-abomasally . Table 1 summarizes the efficacy rates based on different dosages and administration methods:

| Dosage (mg/kg) | Administration Route | Efficacy (%) | Age of Liver Fluke (weeks) |

|---|---|---|---|

| 20 | Oral/Intra-ruminal | 96 | 12 |

| 40 | Oral/Intra-ruminal | 85 | 6 |

| 80 | Intra-abomasal | 43 | 6 |

Comparative Studies with Other Anthelmintics

This compound has been compared with other anthelmintics like rafoxanide, which also targets liver flukes. In trials, rafoxanide demonstrated varying efficacy levels against immature liver flukes, indicating that this compound could serve as an alternative treatment option when other drugs are less effective or present side effects .

Use in Livestock

The primary application of this compound is in veterinary medicine for the treatment of fascioliasis in sheep and cattle. Its use has been documented in several case studies where livestock infected with liver flukes were treated successfully, leading to improved health outcomes and reduced mortality rates associated with parasitic infections.

Case Studies

One notable case involved a flock of sheep infected with Fasciola hepatica. Following treatment with this compound at a dosage of 20 mg/kg, the flock exhibited a significant reduction in parasite load and improved overall health within weeks post-treatment. This case highlights this compound's role as a viable therapeutic agent in managing parasitic infections in livestock .

Toxicity Concerns

While this compound is generally considered safe at recommended dosages, there have been reports of toxicity at higher doses or improper administration routes. Monitoring for adverse effects is crucial during treatment to ensure animal welfare and prevent fatalities associated with overdose .

Recommendations for Use

Veterinarians recommend adhering strictly to dosage guidelines when administering this compound to mitigate risks associated with toxicity. Regular monitoring of treated animals is also advised to assess treatment efficacy and detect any potential side effects early on.

Mecanismo De Acción

Clioxanide ejerce sus efectos principalmente a través de su interacción con los sistemas biológicos de las duelas hepáticas. Interfiere con los procesos metabólicos de los parásitos, lo que lleva a su muerte. Los objetivos moleculares y las vías exactas involucradas aún están bajo investigación, pero se cree que interfiere con el metabolismo energético de los parásitos .

Compuestos similares:

Niclosamida: Otra salicylanilida halogenada con potente actividad antihelmíntica.

Tribromsalan: Un compuesto relacionado con características estructurales y actividad biológica similares.

Hexacloroetano: Efectivo contra las duelas hepáticas más viejas, pero con un mecanismo de acción diferente

Singularidad de this compound: this compound es único debido a sus características estructurales específicas, como la presencia de átomos de cloro y yodo, que contribuyen a su actividad biológica distintiva. Su eficacia contra las duelas hepáticas y su potencial para una mayor modificación lo convierten en un compuesto valioso tanto en investigación como en aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Niclosamide: Another halogenated salicylanilide with potent anthelmintic activity.

Tribromsalan: A related compound with similar structural features and biological activity.

Hexachloroethane: Effective against older liver flukes but with a different mechanism of action

Uniqueness of Clioxanide: this compound is unique due to its specific structural features, such as the presence of both chlorine and iodine atoms, which contribute to its distinct biological activity. Its efficacy against liver flukes and its potential for further modification make it a valuable compound in both research and therapeutic applications .

Actividad Biológica

Clioxanide is an anthelmintic compound primarily used in veterinary medicine for the treatment of parasitic infections, particularly those caused by flukes. Its biological activity extends beyond its anthelmintic properties, showcasing potential effects on various biological systems. This article delves into the detailed biological activities of this compound, including its mechanisms of action, efficacy in clinical studies, and comparative data with other compounds.

This compound functions as a flukicide, targeting specific metabolic pathways in parasites. It is known to inhibit mitochondrial oxidative phosphorylation, which is crucial for the energy metabolism of many helminths. The compound disrupts ATP synthesis in parasites like Moniezia expansa and Ascaris suum, leading to their eventual death due to energy depletion .

Anthelmintic Efficacy

This compound has demonstrated significant efficacy against a range of helminths. Below is a summary of its effectiveness based on various studies:

| Parasite | Efficacy (%) | Dosage (mg/kg) | Study Reference |

|---|---|---|---|

| Moniezia expansa | 95 | 10 | |

| Ascaris suum | 92 | 15 | |

| Fasciola hepatica | 90 | 20 |

Case Studies and Clinical Trials

Several case studies have highlighted this compound's effectiveness in treating parasitic infections in livestock. For instance, a study conducted on cattle infected with Fasciola hepatica reported a significant reduction in egg counts post-treatment with this compound, indicating its strong flukicidal activity .

Notable Case Study

- Study Title : Efficacy of this compound in Cattle

- Objective : To evaluate the reduction of Fasciola hepatica infections.

- Method : Cattle were treated with this compound at a dosage of 20 mg/kg.

- Results : The study reported a 90% reduction in egg counts within two weeks post-treatment.

- : this compound is highly effective as a treatment for fluke infections in cattle.

Comparative Analysis with Other Anthelmintics

This compound's efficacy can be compared with other common anthelmintics such as niclosamide and rafoxanide. The following table summarizes their comparative effectiveness:

| Compound | Target Parasite | Efficacy (%) | Mechanism of Action |

|---|---|---|---|

| This compound | Fasciola hepatica | 90 | Inhibition of oxidative phosphorylation |

| Niclosamide | Cestodes | 85 | Disruption of mitochondrial function |

| Rafoxanide | Flukes | 88 | Inhibition of ATP synthesis |

Research Findings

Recent research has expanded on the understanding of this compound's biological activity. Studies have shown that this compound not only acts as an effective flukicide but also exhibits potential anti-inflammatory properties. It has been suggested that this compound may inhibit certain inflammatory pathways, which could have implications for its use beyond veterinary medicine .

Propiedades

IUPAC Name |

[2-[(4-chlorophenyl)carbamoyl]-4,6-diiodophenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClI2NO3/c1-8(20)22-14-12(6-10(17)7-13(14)18)15(21)19-11-4-2-9(16)3-5-11/h2-7H,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICKMASVVMCGZLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1I)I)C(=O)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClI2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065766 | |

| Record name | Benzamide, 2-(acetyloxy)-N-(4-chlorophenyl)-3,5-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14437-41-3 | |

| Record name | 2-(Acetyloxy)-N-(4-chlorophenyl)-3,5-diiodobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14437-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clioxanide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014437413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CLIOXANIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 2-(acetyloxy)-N-(4-chlorophenyl)-3,5-diiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, 2-(acetyloxy)-N-(4-chlorophenyl)-3,5-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clioxanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLIOXANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q9A409N0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.